![molecular formula C14H13NO2 B041780 Benzyl p-aminobenzoate CAS No. 19008-43-6](/img/structure/B41780.png)
Benzyl p-aminobenzoate
Overview
Description
Benzyl p-aminobenzoate (also known as benzocaine or ethyl aminobenzoate) is an organic compound with the chemical formula C9H11NO2. It is a white, crystalline, odorless powder that has a slight bitter taste. It is used as a local anesthetic and anti-inflammatory agent, and is commonly found in over-the-counter topical anesthetic creams and ointments. It is also used in the pharmaceutical industry as a preservative and flavoring agent.
Scientific Research Applications
Local Anesthetics
Benzyl 4-aminobenzoate has been used in the design and synthesis of benzoate compounds as local anesthetics . The compound’s structure has been modified by bioisostere formation and modification with alkyl groups to create new target compounds . These compounds have shown good local anesthetic effects in surface anesthesia, infiltration anesthesia, and block anesthesia tests .
Antimicrobial Agents
Benzyl 4-aminobenzoate derivatives have shown potential as antimicrobial agents . The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus .
Antifungal Agents
These derivatives have also exhibited potent broad-spectrum antifungal properties . This makes them a promising area of study for the development of new antifungal treatments.
Cytotoxic Agents
Some Benzyl 4-aminobenzoate derivatives have shown notable cytotoxicity for the cancer HepG2 cell line . This suggests potential applications in cancer treatment.
Diagnostic Tests
Potassium 4-aminobenzoate, a derivative of Benzyl 4-aminobenzoate, has been used in diagnostic tests of the gastrointestinal tract state .
Treatment of Dermatologic Disorders
Potassium 4-aminobenzoate is used for the treatment of mainly dermatologic disorders such as scleroderma, dermatomyositis, and Peyronie’s disease .
Mechanism of Action
Target of Action
Benzyl 4-aminobenzoate primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are fundamental to the sensation of pain .
Mode of Action
The compound interacts with its targets by diffusing into nerve cells and binding to sodium channels . This binding prevents the channels from opening, thereby blocking the influx of sodium ions . As a result, nerve cells are unable to depolarize and conduct nerve impulses , leading to a loss of local sensation without affecting consciousness .
Biochemical Pathways
Benzyl 4-aminobenzoate affects the biochemical pathway involving the transmission of impulses along nerve fibers and at nerve endings . By inhibiting this pathway, it disrupts the biosynthesis of purines and thymidylate , which are essential for DNA replication and repair.
Pharmacokinetics
It is known that benzyl 4-aminobenzoate is used topically, indicating that it is absorbed through the skin . Its solubility in aqueous conditions (0.4 mg/ml) allows it to remain localized in wounds, providing long-term pain relief .
Result of Action
The primary result of benzyl 4-aminobenzoate’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . It also exhibits antimicrobial, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of benzyl 4-aminobenzoate can be influenced by various environmental factors. For instance, its solubility allows it to remain localized in wounds, which is relevant for providing long-term pain relief . .
properties
IUPAC Name |
benzyl 4-aminobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOPOOMCXJPWPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172473 | |
Record name | Benzyl p-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl p-aminobenzoate | |
CAS RN |
19008-43-6 | |
Record name | Benzoic acid, 4-amino-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19008-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl p-aminobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019008436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19008-43-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl p-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl p-aminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL P-AMINOBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5LYM6X12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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